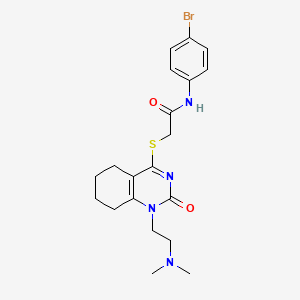

N-(4-bromophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

The compound N-(4-bromophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex molecule featuring:

- A hexahydroquinazolinone core, a bicyclic system that may influence conformational rigidity and intermolecular interactions.

- A thioacetamide linkage (-S-CO-NH-), which enhances solubility and provides sites for hydrogen bonding.

This compound’s structural motifs are critical to its physicochemical and biological properties, making comparisons with analogs essential for understanding structure-activity relationships (SAR).

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN4O2S/c1-24(2)11-12-25-17-6-4-3-5-16(17)19(23-20(25)27)28-13-18(26)22-15-9-7-14(21)8-10-15/h7-10H,3-6,11-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXRMJORDRPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with variations in halogen substituents or aminoalkyl side chains. Below is a comparative analysis:

Table 1: Comparison of Structural Features

*Estimated based on molecular formula adjustments (Br adds ~80 g/mol vs. Cl; dimethyl vs. diethyl reduces C/H count).

Key Observations:

Substitution at the 4-position (target) vs. 3-position (chlorophenyl analog) may alter steric hindrance or electronic distribution .

Aminoalkyl Side Chains: The dimethylaminoethyl group (target) is less bulky than the diethylaminoethyl group (analog), which could improve membrane permeability or reduce metabolic degradation . Tertiary amines in both compounds may enhance solubility in acidic environments (e.g., lysosomes) .

Core Modifications: The hexahydroquinazolinone core in the target compound differs from benzothiazole derivatives (e.g., ), affecting ring strain and hydrogen-bonding capacity .

Electronic and Geometric Considerations

- Isoelectronicity vs. Isovalency : While the target and its analogs share valency (e.g., similar bonding patterns), structural differences in substituents and core geometry (“isovalency” rather than true isoelectronicity) may lead to divergent reactivity or binding modes .

- Bond Length Variations: notes that acetamide derivatives exhibit slight bond-length differences in the bromophenyl region (C6–Br: 1.8907 Å vs. 1.91 Å in analogs), which could influence molecular stability or crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.